molecular formula C21H28BNO6 B2365232 1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate CAS No. 2377609-81-7

1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate

Cat. No.: B2365232
CAS No.: 2377609-81-7
M. Wt: 401.27
InChI Key: JWWJLMSXACHNRH-UHFFFAOYSA-N
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Description

1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of 1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate typically involves the reaction of 1-BOC-6-(Methoxycarbonyl)indole with boronic acid and pinacol. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF) .

Comparison with Similar Compounds

1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate is unique compared to other boronic esters due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Similar compounds include:

These differences highlight the importance of the specific functional groups in determining the reactivity and applications of boronic esters.

Properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-15(22-28-20(4,5)21(6,7)29-22)14-10-9-13(11-16(14)23)17(24)26-8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWJLMSXACHNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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